{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
Description
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is an organic compound with the molecular formula C12H10ClNOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a pyridinylmethanol moiety
Properties
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJRUHFQCBPDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377142 | |
| Record name | {2-[(2-chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-34-6 | |
| Record name | {2-[(2-chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halopyridine-Thiophenol Coupling
A widely reported method involves nucleophilic substitution of a halopyridine derivative with 2-chlorothiophenol. For example, 2-chloro-3-(hydroxymethyl)pyridine reacts with 2-chlorothiophenol in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an SNAr mechanism, where the thiolate anion displaces the chloride at the 2-position of the pyridine ring.
Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| 2-Chloro-3-(hydroxymethyl)pyridine | 1.0 equiv. |
| 2-Chlorothiophenol | 1.2 equiv. |
| K₂CO₃ | 2.5 equiv. |
| DMF | 10 mL/mmol |
| Temperature | 80°C, 12–18 h |
Yield: 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Protection-Deprotection Strategies
To prevent oxidation or side reactions of the hydroxymethyl group during substitution, protective groups such as tert-butyldimethylsilyl (TBDMS) ethers are employed. The TBDMS-protected intermediate undergoes thiolation, followed by deprotection using tetrabutylammonium fluoride (TBAF):
- Protection: 3-Pyridinemethanol + TBDMS-Cl → 3-(TBDMS-O-methyl)pyridine.
- Substitution: 2-Chloro-3-(TBDMS-O-methyl)pyridine + 2-chlorothiophenol → Protected product.
- Deprotection: TBAF in THF → {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol.
Advantages: Improved regioselectivity and reduced byproduct formation.
Yield: 82% over three steps.
Transition Metal-Catalyzed Cross-Coupling Approaches
Copper-Mediated C–S Bond Formation
Copper(I) iodide catalyzes the coupling of 3-pyridinemethanol derivatives with 2-chlorobenzenethiol in the presence of a diamine ligand (e.g., N,N'-dimethylethylenediamine). This Ullmann-type reaction proceeds under mild conditions:
Reaction Scheme:
$$ \text{3-Pyridinemethanol} + \text{2-Chlorobenzenethiol} \xrightarrow{\text{CuI, ligand}} \text{Product} $$
Optimized Conditions:
Palladium-Catalyzed Thiolation
Palladium catalysts (e.g., Pd(OAc)₂) enable coupling of pyridine boronic acids with 2-chlorothiophenol derivatives. While less common due to thiol-induced catalyst poisoning, this method is effective with electron-deficient pyridines:
Example:
2-Bromo-3-(hydroxymethyl)pyridine + 2-chlorothiophenol → Product (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C).
Yield: 65%.
Reductive Functionalization of Pyridine Ketones
Ketone Reduction Pathway
A two-step synthesis starting from 2-[(2-chlorophenyl)sulfanyl]nicotinic acid involves:
- Esterification: Conversion to methyl 2-[(2-chlorophenyl)sulfanyl]nicotinate.
- Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol.
Critical Notes:
- LiAlH₄ must be used cautiously to avoid over-reduction.
- Alternative reductants (e.g., NaBH₄/I₂) provide moderate yields (50–60%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–82 | >95 | High | Hydroxymethyl group protection |
| Copper Catalysis | 70–78 | 90–95 | Moderate | Ligand sensitivity |
| Palladium Catalysis | 65 | 85–90 | Low | Catalyst cost and poisoning |
| Ketone Reduction | 50–60 | 80–85 | Moderate | Over-reduction risks |
Industrial-Scale Considerations
For bulk synthesis, the nucleophilic substitution route (Section 1.1) is preferred due to cost-effectiveness and operational simplicity. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol serves as a valuable building block for constructing more complex organic molecules. Its unique functional groups allow for various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been investigated for its potential biological activities:
- Antioxidant Activity : It modulates the NRF2-KEAP1 pathway, enhancing cellular defense against oxidative stress.
- Cytotoxicity Against Cancer Cells : Preliminary studies show significant cytotoxic effects against cancer cell lines like MCF-7 and NCI-H460, with notable IC50 values indicating its potential as an anticancer agent.
Medicine
Due to its ability to interact with biological targets, this compound is being explored as a therapeutic agent. Its mechanisms of action include enzyme inhibition and receptor interaction, which may lead to various therapeutic applications in treating diseases.
Industry
The compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and potentially in cosmetic formulations due to its biological activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Study | Evaluated the antioxidant capacity of this compound | Demonstrated modulation of the NRF2 pathway, suggesting protective effects against oxidative stress. |
| Cytotoxicity Assay | Tested on MCF-7 and NCI-H460 cancer cell lines | Showed significant cytotoxic effects with IC50 values indicating potential as an anticancer agent. |
| Material Development | Investigated use in new chemical processes | Highlighted its role as a building block for complex organic synthesis. |
Mechanism of Action
The mechanism of action of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carbaldehyde
- 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
Uniqueness
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl and sulfanyl groups, along with the pyridinylmethanol moiety, allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Biological Activity
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol, also referred to by its CAS number 338982-34-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a chlorophenyl sulfanyl group and a hydroxymethyl moiety. Its molecular formula is C12H10ClNOS, and it exhibits a solid-state at room temperature. The structure can be represented using the SMILES notation: ClC1=CC=C(C=C1)SC(N=CC=C2)=C2CO.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound has shown potential as an antioxidant by modulating the NRF2-KEAP1 pathway, which is crucial for cellular defense against oxidative stress. This interaction may contribute to its protective effects in various cellular contexts .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its inhibitory concentration (IC50) values against MCF-7 and NCI-H460 cell lines, demonstrating significant anticancer properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 12.5 | Induction of apoptosis |
| Cytotoxicity | NCI-H460 | 14.31 | Inhibition of cell proliferation |
| Antioxidant Activity | HepG2 | N/A | NRF2 pathway activation |
Case Studies
- Anticancer Activity : In a study involving various derivatives of pyridine compounds, this compound was identified as a promising candidate with significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress. It was found to enhance the survival rate of neuronal cells under oxidative conditions, suggesting possible applications in neurodegenerative diseases .
- Antimicrobial Properties : The compound's antimicrobial efficacy was assessed against various bacterial strains, showing notable activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Q & A
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
